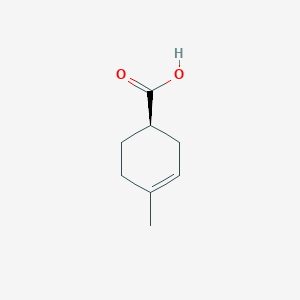

(R)-4-甲基环己-3-烯羧酸

描述

“®-4-methylcyclohex-3-enecarboxylic acid” is a type of organic compound. It’s related to the class of compounds known as carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH). The “®” in its name indicates the absolute configuration of the chiral center in the molecule .

Molecular Structure Analysis

The molecular structure of “®-4-methylcyclohex-3-enecarboxylic acid” would include a cyclohexene ring (a six-membered ring with one double bond), a methyl group (-CH3) attached to one of the carbons in the ring, and a carboxylic acid group (-COOH) attached to another carbon in the ring .Chemical Reactions Analysis

Carboxylic acids, including “®-4-methylcyclohex-3-enecarboxylic acid”, can undergo a variety of chemical reactions. They can react with bases to form salts, with alcohols to form esters, and can be reduced to primary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-4-methylcyclohex-3-enecarboxylic acid” would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds .科学研究应用

烷基取代环己烯酮的前体

(R)-4-甲基环己-3-烯羧酸已用作制备 4-烷基-3-甲基环己-2-烯酮的起始原料。这些化合物是通过乙基 2-甲基-4-氧代环己-2-烯羧酸乙二醇缩醛(哈格曼酯)的烷基化合成的,哈格曼酯与 (R)-4-甲基环己-3-烯羧酸密切相关 (Mcandrew,1979)。

均相氢化中的立体化学控制

该化合物已在均相氢化反应的背景下进行了研究。研究表明,在还原不饱和环己烷羧酸及其酯类(包括与 (R)-4-甲基环己-3-烯羧酸结构相似的化合物)时,可以实现不同的立体化学结果 (Brown & Hall,1985)。

环化反应

与 (R)-4-甲基环己-3-烯羧酸相关的 2-溴环己-1-烯羧酸与芳基肼在一氧化碳压力下的环化已由钯催化,生成 2-苯胺基氢异吲哚啉-1,3-二酮 (Yoon & Cho,2015)。

二羟基氨基环己烷羧酸的合成

已经开发出使用与 (R)-4-甲基环己-3-烯羧酸结构相似的化合物的有效方法来合成二羟基氨基环己烷羧酸。这些方法涉及 Boc 保护的氨基环己烯羧酸的氧化 (Benedek 等人,2009)。

螺旋折叠体的构建模块

与 (R)-4-甲基环己-3-烯羧酸结构相似的顺式-2-氨基环己-4-烯羧酸等化合物已被用作螺旋折叠体的构建模块。这些折叠体在溶液和晶体状态中采用特定的螺旋构象 (Kwon 等人,2015)。

立体化学和反应性研究

与 (R)-4-甲基环己-3-烯羧酸具有相似结构基序的二羟基环戊烷羧酸的立体化学和反应性已得到广泛研究。这些研究提供了对环己烯羧酸的化学行为的见解 (Philp & Robertson,1976)。

未来方向

属性

IUPAC Name |

(1R)-4-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOQOLNBTPTFEM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-methylcyclohex-3-enecarboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2425253.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2425256.png)

![2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2425260.png)

![3-Methoxy-N-methyl-N-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2425268.png)

![[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B2425269.png)

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)

![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2425276.png)